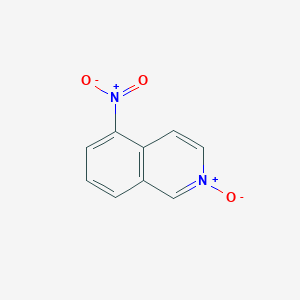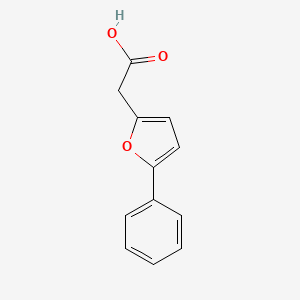
Oxalic acid, bis(2-(2-hydroxy-1-(hydroxymethyl)ethyl)hydrazide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’~1~,N’~2~-bis[2-hydroxy-1-(hydroxymethyl)ethyl]ethanedihydrazide is a chemical compound with the molecular formula C8H18N4O6 and a molecular weight of 266.256 g/mol . This compound is known for its unique structure, which includes two hydrazide groups and multiple hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~2~-bis[2-hydroxy-1-(hydroxymethyl)ethyl]ethanedihydrazide typically involves the reaction of ethylenediamine with formaldehyde and hydrazine hydrate under controlled conditions . The reaction is carried out in an aqueous medium, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
N’~1~,N’~2~-bis[2-hydroxy-1-(hydroxymethyl)ethyl]ethanedihydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The hydrazide groups can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
N’~1~,N’~2~-bis[2-hydroxy-1-(hydroxymethyl)ethyl]ethanedihydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of N’~1~,N’~2~-bis[2-hydroxy-1-(hydroxymethyl)ethyl]ethanedihydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its hydrazide groups can act as nucleophiles, participating in reactions with electrophilic centers in biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- N’~1~,N’~2~-bis(1-methyl-2-phenylethyl)ethanedihydrazide
- N’~1~,N’~2~-bis[(E)-1-phenylethylidene]ethanedihydrazide
- N’~1~,N’~2~-bis(1-ethylpropyl)ethanedihydrazide
- 2-hydroxy-N,N-bis(2-hydroxyethyl)propanamide
Uniqueness
N’~1~,N’~2~-bis[2-hydroxy-1-(hydroxymethyl)ethyl]ethanedihydrazide is unique due to its multiple hydroxyl and hydrazide groups, which provide it with versatile reactivity and the ability to form stable complexes with various substrates. This makes it particularly valuable in synthetic chemistry and biochemical research .
Propiedades
Fórmula molecular |
C8H18N4O6 |
|---|---|
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
1-N',2-N'-bis(1,3-dihydroxypropan-2-yl)ethanedihydrazide |
InChI |
InChI=1S/C8H18N4O6/c13-1-5(2-14)9-11-7(17)8(18)12-10-6(3-15)4-16/h5-6,9-10,13-16H,1-4H2,(H,11,17)(H,12,18) |
Clave InChI |
AFMUVACRANNRAK-UHFFFAOYSA-N |
SMILES canónico |
C(C(CO)NNC(=O)C(=O)NNC(CO)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12000761.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000768.png)


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12000772.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-thiophen-2-ylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000778.png)

![4-[5-(4-Chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile](/img/structure/B12000788.png)
![N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide](/img/structure/B12000796.png)
![2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-yl)disulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12000798.png)


